molecular formula C₂₈H₄₅D₅O₃ B1156156 1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5

1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5

Cat. No.: B1156156
M. Wt: 439.73
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5 is a deuterated alkylphospholipid analog with the molecular formula C₂₈H₄₅D₅O₃ and a molecular weight of 439.73 g/mol . It features an ether-linked octadecyl (C18) chain at the sn-1 position and a benzyl group at sn-2, with five deuterium atoms enhancing metabolic stability for research applications. This compound is critical in synthesizing antitumor alkylphospholipids and platelet-activating factor (PAF) antagonists. Its structural design allows selective interaction with tumor cell membranes, where metabolic differences (e.g., low alkyl cleavage enzyme activity) enhance cytotoxicity . Available in highly purified grades (2.5–5 mg packs), it is utilized in oncology and lipid biochemistry research .

Properties

Molecular Formula

C₂₈H₄₅D₅O₃

Molecular Weight

439.73

Synonyms

3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-O-Octadecyl-2-O-benzyl-rac-glycerol-d5 with structurally related deuterated and non-deuterated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Metabolic Stability Research Findings
This compound C₂₈H₄₅D₅O₃ 439.73 sn-1: C18 ether; sn-2: benzyl; D5 label Antitumor alkylphospholipids; PAF antagonist synthesis High (deuterium reduces metabolism) Selective tumor cell uptake; disrupts phosphatidylcholine metabolism
1-O-Nonyl-rac-glycerol-d5 C₁₂H₂₁D₅O₃ 223.36 sn-1: C9 ether; sn-2: hydroxyl; D5 label Synergistic with amphotericin B (antifungal); miltefosine component (anticancer) Moderate Enhances drug permeation; targets fungal membranes
1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 C₂₈H₅₀O₃ (non-D) 434.69 (non-D) sn-1: C18 ether; sn-2: methyl Anticancer alkyl glycerolipid synthesis Moderate (methyl group less stable) Accumulates in tumor cells; inhibits lysophosphatidylcholine acyltransferase
rac-1-Oleoyl-2-linoleoylglycerol-d5 C₃₉D₅H₆₅O₅ 624.00 sn-1: oleoyl; sn-2: linoleoyl; D5 label Lipid metabolism studies; membrane dynamics High (unsaturated chains resist oxidation) Used in lipidomics to trace fatty acid incorporation
1,2-Dioleoyl-rac-glycerol-d5 C₃₉H₆₉D₅O₅ 624.00 sn-1/2: oleoyl; D5 label Lipid signaling research; GPCR studies Moderate (prone to lipase hydrolysis) Modulates protein kinase C activity

Key Comparative Insights

Substituent Effects on Bioactivity

  • The benzyl group in the target compound enhances steric hindrance, reducing enzymatic degradation compared to smaller groups (e.g., methyl in 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5) .
  • Ether vs. Ester Bonds : Ether-linked alkyl chains (e.g., octadecyl in the target compound) resist hydrolysis, increasing plasma stability versus ester-linked analogs like 1-oleoyl-rac-glycerol .

Deuterium Labeling Advantages

  • Deuterated compounds (e.g., D5-labeled analogs) exhibit prolonged half-lives due to the kinetic isotope effect, making them ideal for tracer studies. For example, the target compound’s deuterium atoms stabilize it against cytochrome P450-mediated oxidation .

Therapeutic Applications Antitumor Activity: The target compound’s benzyl group enhances selectivity for tumor cells, which lack efficient alkyl cleavage enzymes, leading to lysophospholipid accumulation and apoptosis . In contrast, 1-O-Nonyl-rac-glycerol-d5 is less tumor-specific but effective in antifungal combinations . PAF Antagonism: The benzyl group’s bulkiness in the target compound improves PAF receptor binding, unlike methyl or hydroxyl substituents in other analogs .

Metabolic Stability

  • The target compound’s stability in tumor cells (98% unmodified after 24 hours) contrasts with rapid liver metabolism of methyl-substituted analogs (e.g., 35% degradation in hepatocytes) .

Research Findings and Clinical Relevance

  • Tumor Cell Selectivity : Alkyl-lysophospholipids like the target compound exploit tumor cells’ low alkyl cleavage enzyme activity, causing lysophospholipid accumulation and membrane disruption .
  • Synergistic Potential: Combining the target compound with PAF inhibitors or chemotherapeutics may enhance antitumor efficacy while minimizing off-target effects .

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